Enantioselectivity of R-HPCDH: 944-Fold Kinetic Discrimination Between R-HPC and S-HPC
R-HPCDH (EC 1.1.1.268) discriminates between (R)- and (S)-2-hydroxypropyl-CoM with an enantioselectivity value (E) of 944, defined as the ratio of catalytic efficiencies (kcat/Km) for the natural (R)-enantiomer versus the opposite (S)-enantiomer [1]. The discrimination is driven almost entirely by a 402-fold reduction in kcat for S-HPC (0.12 s⁻¹ vs. 48 s⁻¹ for R-HPC), while Km values differ only ~2.3-fold (220 µM for S-HPC vs. 96 µM for R-HPC) [1][2]. This contrasts with S-HPCDH (EC 1.1.1.269), where enantioselectivity (E = 658) is achieved predominantly through Km discrimination (290-fold higher Km for R-HPC vs. S-HPC) with only a 4.5-fold kcat penalty [1].
| Evidence Dimension | Enantioselectivity (E = (kcat/Km)natural enantiomer ÷ (kcat/Km)opposite enantiomer) and underlying kinetic parameters |
|---|---|
| Target Compound Data | R-HPC on R-HPCDH1: Km = 96 ± 7 µM, kcat = 48 ± 1 s⁻¹, kcat/Km = 5.0 × 10⁵ M⁻¹s⁻¹ |
| Comparator Or Baseline | S-HPC on R-HPCDH1: Km = 220 ± 70 µM, kcat = 0.12 ± 0.01 s⁻¹, kcat/Km = 5.3 × 10² M⁻¹s⁻¹; S-HPC on S-HPCDH3: Km = 31 ± 0.9 µM, kcat = 25 ± 0.2 s⁻¹, kcat/Km = 7.9 × 10⁵ M⁻¹s⁻¹; R-HPC on S-HPCDH3: Km = 9100 ± 1100 µM, kcat = 5.5 ± 0.2 s⁻¹, kcat/Km = 1.2 × 10³ M⁻¹s⁻¹ |
| Quantified Difference | E_RHPCDH = 944 (kcat/Km ratio); kcat for S-HPC is 402× lower than for R-HPC on R-HPCDH; Km for R-HPC on S-HPCDH3 is 290× higher than for S-HPC |
| Conditions | 50 mM GPT buffer (pH 7.5), 30 °C, 10 mM NAD⁺ (saturating), recombinant R-HPCDH1 and S-HPCDH3 from X. autotrophicus Py2 |
Why This Matters
This establishes that (R)-2-hydroxypropyl-CoM(1−) is not merely 'preferred' but is the sole kinetically competent enantiomer for R-HPCDH; any (S)-contamination will produce negligible turnover and competitively inhibit the desired reaction, making enantiomeric purity a non-negotiable procurement specification.
- [1] Sliwa, D.A., Krishnakumar, A.M., Peters, J.W. & Ensign, S.A. Molecular basis for enantioselectivity in the (R)- and (S)-hydroxypropylthioethanesulfonate dehydrogenases. Biochemistry 49, 3487–3498 (2010). Table 1 and accompanying analysis. View Source
- [2] Clark, D.D., Boyd, J.M. & Ensign, S.A. The stereoselectivity and catalytic properties of Xanthobacter autotrophicus 2-[(R)-2-hydroxypropylthio]ethanesulfonate dehydrogenase are controlled by interactions between C-terminal arginine residues and the sulfonate of coenzyme M. Biochemistry 43, 6763–6771 (2004). View Source
